1,1-ジブロモホルマルトキシム

概要

説明

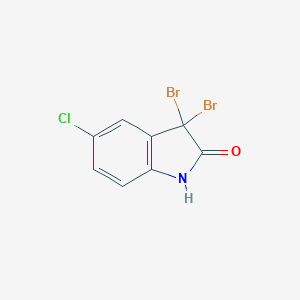

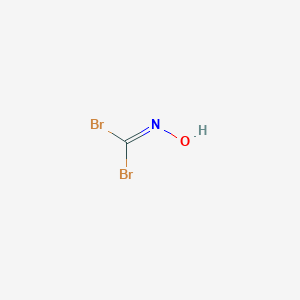

1,1-Dibromoformaldoxime (DBF) is an organic compound with the chemical formula CBr2NO. It is a colorless, volatile liquid that has a variety of uses in the laboratory and in industry. Its properties include a low boiling point, low melting point, and a high vapor pressure. DBF is widely used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used in the production of pharmaceuticals, pesticides, and other chemical products.

科学的研究の応用

高エネルギー材料の合成

DBFOは、テトラゾール系高エネルギー材料の合成のための[3 + 2]環状付加反応におけるC1N1「2原子合成子」として利用されてきました . この革新的なアプローチにより、いくつかの高エネルギー塩が生成され、X線回折やラマン分光法などの技術によって特性評価されました。 これらの塩の生成熱と爆轟パラメータも計算され、DBFOがエネルギー用途のための窒素リッチ化合物の生成に有望であることが示されました。

N-ヘテロ環状化合物の生成

DBFOは、そのニトリルオキシド中間体種の高い反応性により、様々なN-ヘテロ環状化合物の合成のための有機化学における貴重な合成子となっています . これらの化合物は、医薬品や農薬において重要であり、DBFOがこれらの産業において重要な役割を果たしていることを示しています。

イソキサゾリン誘導体の開発

DBFOは、3-ブロモイソキサゾリンの連続調製における前駆体として報告されています . このプロセス改善により、DBFOの生産性が620 mmol h-1を超え、有機合成において重要な構成要素であるイソキサゾリン誘導体の合成における効率性とスケーラビリティが実証されました。

連続フロー化学

連続フロー化学技術は、DBFOの調製と使用に適用されており、この反応性の中間体の取り扱いに関する安全性上の問題に対処しています . この方法は、特に大規模な場合に、DBFOの製造と使用の安全性プロファイルを向上させます。

生物活性天然物の合成

DBFOの誘導体は、アシビシンとそのアナログなどの生物活性天然物の合成に使用されています . これらの製品は、特にマイクロビサイドや医薬品として、医学において応用されています。

ニトリルオキシドの生成

DBFOは、HBrの脱離によってニトリルオキシドを生成することが知られています . これらのニトリルオキシドは、オレフィンとの[3 + 2]環状付加反応に使用され、様々な化学合成において貴重な置換イソキサゾリン構成要素が得られます。

多段階合成の応用

DBFOの多段階合成能力が、特にブロモイソキサゾリンの生成において探求されてきました . これは、DBFOが複雑な化学プロセスにおいて適応性があり、高度な合成戦略において重要であることを強調しています。

危険な化学の軽減

DBFOの危険な化学における使用は、連続処理とフロー化学技術によって軽減されてきました . これは、化学操作の安全性を向上させるだけでなく、DBFOがデリケートな化学合成において応用される新たな道を切り開きます。

Safety and Hazards

1,1-Dibromoformaldoxime is an organic halogen compound with certain toxicity . It can cause irritation to the skin and eyes, and inhalation may cause irritation to the respiratory tract . Therefore, appropriate health and safety measures should be taken when using it, such as wearing suitable protective equipment and maintaining good ventilation in the working environment . It should be stored in a dry, cool place, away from fire sources and flammable materials .

作用機序

Target of Action

1,1-Dibromoformaldoxime (DBFO) is a highly versatile and reactive intermediate that is primarily used in the synthesis of various N-heterocyclic compounds . Its primary targets are the molecules involved in these synthesis processes, such as olefins in [3 + 2] cycloadditions .

Mode of Action

DBFO is known to afford nitrile oxides in good yields, via HCl and HBr elimination . These reactive nitrile oxide species have been successfully employed in [3 + 2] cycloadditions, with a variety of olefins, to yield 3-Cl/3-Br substituted isoxazoline building blocks .

Biochemical Pathways

The primary biochemical pathway involving DBFO is the synthesis of various N-heterocyclic compounds, particularly multi-substituted isoxazole or isoxazoline . For example, DBFO has been used as a precursor to generate 3-bromoisoxazolines . It has also been used in a one-pot metal-free [3 + 2] cycloaddition strategy for the preparation of 5-trifluoromethylisoxazoles .

Result of Action

The result of DBFO’s action is the formation of various N-heterocyclic compounds. These compounds have a wide range of applications, including the preparation of microbicides, pesticides, pharmaceutical agents, and bioactive natural products .

Action Environment

The action of DBFO is highly dependent on the environmental conditions of the reaction. For example, DBFO displays safety properties which make its production and use on a large scale quite challenging . Therefore, it is typically prepared and used in a controlled laboratory environment. The use of continuous flow chemistry-based technologies can mitigate some of the safety concerns that arise during the handling of this reactive intermediate .

生化学分析

Biochemical Properties

1,1-Dibromoformaldoxime is known to interact with a variety of enzymes and proteins in biochemical reactions . The nature of these interactions is largely dependent on the specific biochemical context. For example, it can act as a precursor to generate 3-bromoisoxazolines .

Cellular Effects

Given its reactivity, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,1-Dibromoformaldoxime exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Dibromoformaldoxime can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,1-Dibromoformaldoxime can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,1-Dibromoformaldoxime is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

1,1-Dibromoformaldoxime is transported and distributed within cells and tissues in a manner that is likely dependent on specific transporters or binding proteins. It may also have effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

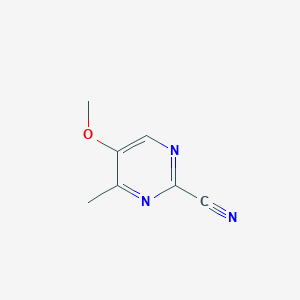

IUPAC Name |

N-(dibromomethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2NO/c2-1(3)4-5/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBKQZSYNWLCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376820 | |

| Record name | 1,1-dibromoformaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74213-24-4 | |

| Record name | 1,1-dibromoformaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromoformaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)

![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)